

An In-depth Technical Guide to (Z)-Fluoxastrobin

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Compound of Interest

Compound Name: (Z)-Fluoxastrobin

Cat. No.: B061175

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Introduction

(Z)-Fluoxastrobin is a synthetic fungicide belonging to the strobilurin class of agrochemicals. [1] Strobilurins are known for their broad-spectrum activity against a wide range of fungal pathogens. [2] They act by inhibiting mitochondrial respiration, a vital process for energy production in fungi. [3] This technical guide provides a comprehensive overview of **(Z)-Fluoxastrobin**, including its chemical identity, mechanism of action, synthesis, and relevant experimental protocols.

The International Union of Pure and Applied Chemistry (IUPAC) name for **(Z)-Fluoxastrobin** is (Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine.

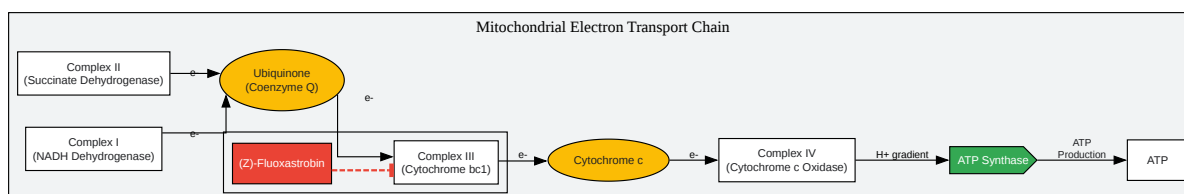
Physicochemical and Toxicological Data

A summary of the key quantitative data for Fluoxastrobin is presented in the table below. It is important to note that commercial fluoxastrobin products are predominantly the (E)-isomer, which is generally more biologically active. [4]

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₁₆ ClFN ₄ O ₅	[3]
Molecular Weight	458.83 g/mol	[3]
(E):(Z) Isomer Ratio	Typically ≥ 90:10 in technical products	
Oral LD ₅₀ (Rat)	> 5000 mg/kg	
Dermal LD ₅₀ (Rat)	> 5000 mg/kg	
IC ₅₀ (MDA-MB-231 cells)	6.9 µg/mL	[5]

Mechanism of Action: Inhibition of Mitochondrial Respiration

Fluoxastrobin's primary mode of action is the inhibition of the mitochondrial cytochrome bc₁ complex, also known as Complex III, in the electron transport chain.[3] By binding to the Quinone outside (Q_o) site of cytochrome b, it blocks the transfer of electrons from ubiquinol to cytochrome c.[6] This disruption of the electron transport chain leads to the cessation of ATP synthesis, ultimately resulting in fungal cell death.[6]

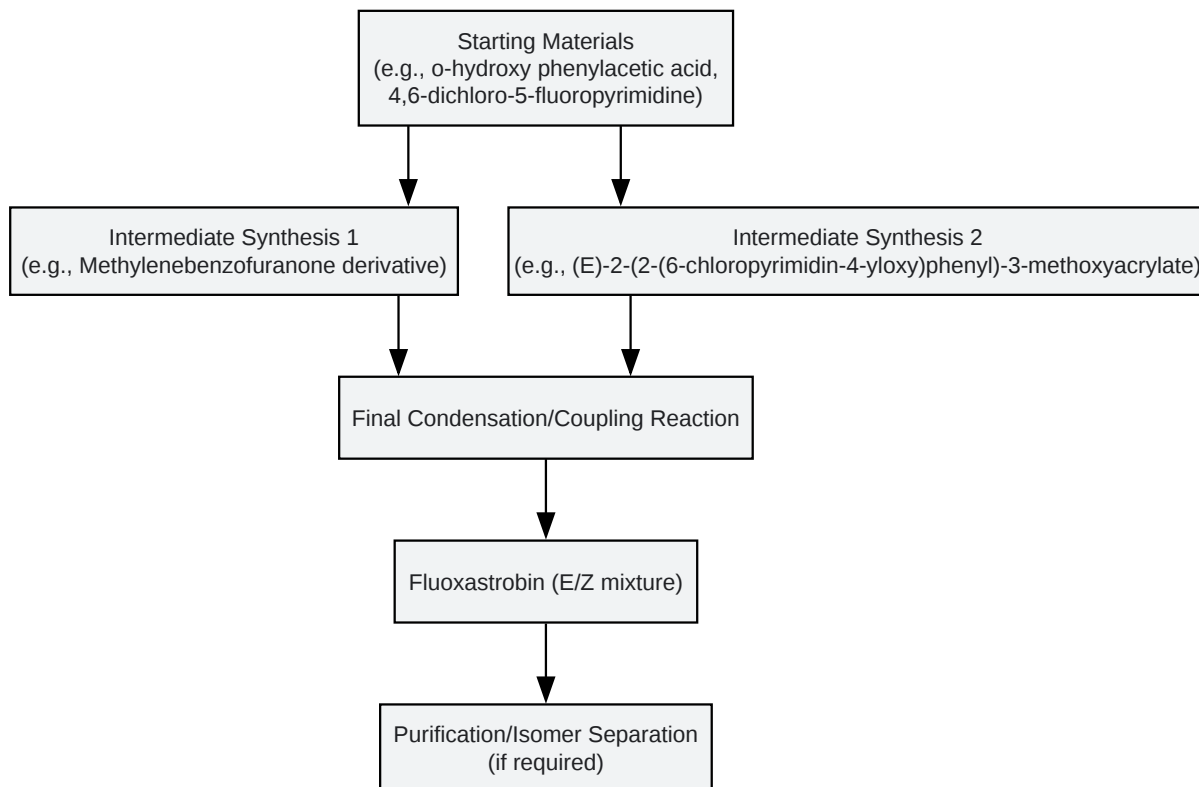


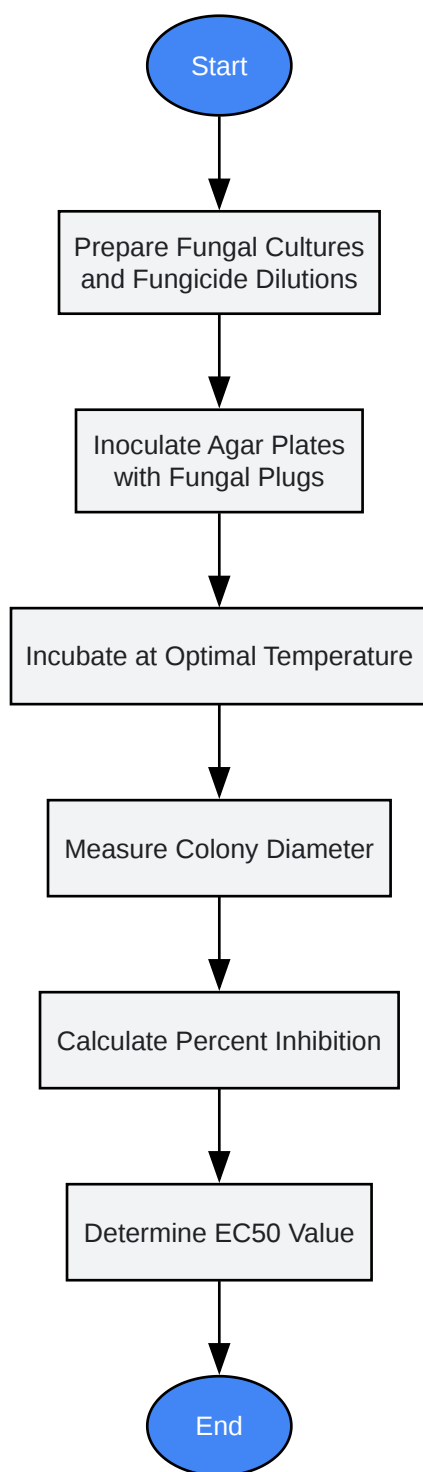
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Inhibition of the mitochondrial electron transport chain by **(Z)-Fluoxastrobin**.

Synthesis of Fluoxastrobin

The synthesis of fluoxastrobin is a multi-step process that involves the preparation of key intermediates.^[7] While specific methods for the selective synthesis of the (Z)-isomer are not widely published, the general synthetic route provides insight into its formation. A generalized workflow for the synthesis is depicted below.





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